2-Iodo-3-methoxyaniline
Overview
Description
2-Iodo-3-methoxyaniline is a chemical compound with the molecular formula C7H8INO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-Iodo-3-methoxyaniline involves various chemical reactions. For instance, one method involves the Larock heteroannulation of Boc-masked 2-iodo-3-methoxyaniline and the TES alkyne using palladium(II) acetate, potassium carbonate, and lithium chloride in DMF at 100 °C .Molecular Structure Analysis
The molecular structure of 2-Iodo-3-methoxyaniline consists of 7 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom . The InChI Key for this compound is MIYUYGHVCASWTR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Iodo-3-methoxyaniline has a molecular weight of 249.049 Da . It has a density of 1.8±0.1 g/cm3 and a boiling point of 300.9±32.0 °C at 760 mmHg .Scientific Research Applications
-
Synthesis of Novel Vicinal Haloethers
- Field : Organic Chemistry
- Application Summary : 2-Iodo-3-methoxyaniline is used in the synthesis of two novel vicinal haloethers bearing a malononitrile group .
- Method of Application : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy . The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
- Results : The synthesized compounds are verified to be novel compounds and possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
-
Development of 3-Methoxyaniline Sensor Probe
- Field : Environmental Safety
- Application Summary : A simple electrochemical technique was used for the first time to detect 3-methoxyaniline via an electrochemical approach using newly designed Ag 2 O@La 2 O 3 NSs/Nafion/GCE as a selective 3-methoxyaniline electrochemical sensor in an aqueous system .
- Method of Application : A glassy carbon electrode (GCE) was modified by the fabrication of a thin layer of Ag 2 O@La 2 O 3 NSs with 5% ethanolic Nafion as a conducting binder onto its flat surface for the development of a selective as well as ultra-sensitive 3-methoxyaniline (3-MA) electrochemical sensor .
- Results : The calibration curve was found to be linear over a wide linear dynamic range (LDR) of 3-MA concentrations (0.1 nM to 0.1 mM). The limit of detection (LOD) at a signal-to-noise ratio of 3 (S/N = 3), limit of quantification (LOQ) and sensitivity were found to be 0.085 ± 0.002 nM, 0.28 ± 0.02 nM and 0.0110 μA μM −1 cm −2, respectively, from the gradient of the calibration plot .
-
Intermediate in Organic Synthesis
- Field : Organic Chemistry
- Application Summary : 2-Iodo-3-methoxyaniline is commonly used as an intermediate in organic synthesis .
- Method of Application : It can be obtained by the iodide of methoxyaniline. First, methoxyaniline is reacted with copper iodide to obtain methoxyaniline iodide, which is then subjected to a reduction reaction to obtain the final product 2-Iodo-3-methoxyaniline .
- Results : The final product, 2-Iodo-3-methoxyaniline, can be used to synthesize other organic compounds, such as drugs, dyes, and pesticides .
-
Development of 2-Iodo-4-methoxyaniline Sensor Probe
- Field : Environmental Safety
- Application Summary : 2-Iodo-4-methoxyaniline is used in the development of a selective electrochemical sensor .
- Method of Application : A glassy carbon electrode (GCE) is modified by the fabrication of a thin layer of Ag 2 O@La 2 O 3 NSs with 5% ethanolic Nafion as a conducting binder onto its flat surface .
- Results : The sensor is used for the detection of 2-Iodo-4-methoxyaniline in an aqueous system .
-
Synthesis of Other Organic Compounds
- Field : Organic Chemistry
- Application Summary : 2-Iodo-3-methoxyaniline is commonly used as an intermediate in organic synthesis . It can be used to synthesize other organic compounds, such as drugs, dyes, and pesticides .
- Method of Application : 2-Iodo-3-methoxyaniline can be obtained by the iodide of methoxyaniline. First, methoxyaniline is reacted with copper iodide to obtain methoxyaniline iodide, which is then subjected to a reduction reaction to obtain the final product 2-Iodo-3-methoxyaniline .
- Results : The final product, 2-Iodo-3-methoxyaniline, can be used to synthesize other organic compounds, such as drugs, dyes, and pesticides .
-
Development of 2-Iodo-4-methoxyaniline Sensor Probe
- Field : Environmental Safety
- Application Summary : 2-Iodo-4-methoxyaniline is used in the development of a selective electrochemical sensor .
- Method of Application : A glassy carbon electrode (GCE) is modified by the fabrication of a thin layer of Ag 2 O@La 2 O 3 NSs with 5% ethanolic Nafion as a conducting binder onto its flat surface .
- Results : The sensor is used for the detection of 2-Iodo-4-methoxyaniline in an aqueous system .
Safety And Hazards
properties
IUPAC Name |
2-iodo-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUYGHVCASWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543282 | |
Record name | 2-Iodo-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-methoxyaniline | |
CAS RN |
98991-09-4 | |
Record name | 2-Iodo-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.